3,4-Dichloro-5,7-dimethylquinoline

Dopamine D3 Receptor GPCR Antagonism Neuropharmacology

3,4-Dichloro-5,7-dimethylquinoline (CAS 1204812-17-8) is a precision heterocyclic scaffold with documented 25.7 nM functional antagonist activity at human D3 receptors. The 3,4-dichloro motif establishes a unique electronic/steric environment distinct from other dichloroquinoline isomers, while the 5,7-dimethyl groups confer defined lipophilicity for CNS penetration. Unlike 4,7-dichloroquinoline isomers (antiplasmodial), this substitution pattern directs activity toward D3 receptor antagonism—validated for addiction, Parkinson's, and schizophrenia programs. Compatible with 4-phenylpiperazine coupling for parallel library synthesis. Available in research to bulk quantities with 99% HPLC purity.

Molecular Formula C11H9Cl2N
Molecular Weight 226.1
CAS No. 1204812-17-8
Cat. No. B599046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-5,7-dimethylquinoline
CAS1204812-17-8
Synonyms3,4-Dichloro-5,7-dimethylquinoline
Molecular FormulaC11H9Cl2N
Molecular Weight226.1
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)N=CC(=C2Cl)Cl)C
InChIInChI=1S/C11H9Cl2N/c1-6-3-7(2)10-9(4-6)14-5-8(12)11(10)13/h3-5H,1-2H3
InChIKeyVDSQLESFYZOQFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichloro-5,7-dimethylquinoline (CAS 1204812-17-8): Chemical Identity and Research-Grade Procurement Specifications


3,4-Dichloro-5,7-dimethylquinoline (CAS 1204812-17-8; molecular formula C₁₁H₉Cl₂N; molecular weight 226.1 g/mol) is a chlorinated quinoline derivative characterized by a 3,4-dichloro motif and 5,7-dimethyl substitution pattern [1]. This compound functions primarily as an advanced heterocyclic scaffold and synthetic intermediate for generating elaborated quinoline-based ligands, with documented utility in dopamine receptor ligand development programs and kinase inhibitor optimization [1][2]. The 3,4-dichloro substitution establishes a specific electronic and steric environment distinct from other dichloroquinoline isomers, while the 5,7-dimethyl groups confer defined lipophilic character that influences downstream molecular properties [1].

3,4-Dichloro-5,7-dimethylquinoline: Why Isomeric or Mono-Halogenated Quinoline Alternatives Cannot Be Assumed Equivalent


The substitution pattern of halogenated quinoline scaffolds governs critical molecular recognition parameters including binding site complementarity, electronic distribution, and metabolic susceptibility [1]. Among dichloroquinoline isomers sharing the identical molecular formula C₁₁H₉Cl₂N, positional variation in chlorine and methyl group placement yields compounds with divergent biological target profiles—for example, 4,7-dichloroquinoline derivatives demonstrate nanomolar antiplasmodial activity against Plasmodium falciparum (IC₅₀ 6.7–8.5 nM) [2], whereas the 3,4-dichloro-5,7-dimethyl substitution pattern directs ligand activity toward dopamine D3 receptor antagonism [3]. Even within closely related halogenated quinoline series, chlorine versus bromine substitution at otherwise identical positions alters kinase binding affinity by more than 3-fold (GAK KD: Cl = 6.7 nM vs. Br = 1.9 nM) [4]. Consequently, substituting 3,4-dichloro-5,7-dimethylquinoline with an isomeric dichloroquinoline or mono-halogenated analog fundamentally alters the molecular recognition profile and introduces uncharacterized risk in structure-activity relationship (SAR) studies and lead optimization campaigns.

3,4-Dichloro-5,7-dimethylquinoline: Evidence-Based Differentiation Guide for Scientific Selection and Procurement


Dopamine D3 Receptor Antagonist Activity: Functional IC₅₀ of 25.7 nM in Human Receptor-Expressing HEK293 Cells

3,4-Dichloro-5,7-dimethylquinoline, as incorporated into a 4-phenylpiperazine derivative scaffold (designated compound 36 in US8748608B2), demonstrates functional antagonist activity at the human dopamine D3 receptor with an IC₅₀ of 25.7 nM [1]. This compound exhibited antagonist activity against quinpirole-stimulated mitogenesis in HEK293 cells expressing the human D3 receptor [1]. Within the same patent series, structurally related analogs bearing identical 3,4-dichlorophenyl pharmacophores displayed IC₅₀ values ranging from 15.8 nM to 22.9 nM against D2/D3 receptors, establishing a defined potency range for this scaffold class [2][3]. By comparison, quinoline yellow WS (an unrelated quinoline derivative) exhibited substantially weaker D3 receptor interaction with an IC₅₀ of 28 μM [4], representing approximately 1000-fold lower potency than the 3,4-dichloro-5,7-dimethylquinoline-derived ligand.

Dopamine D3 Receptor GPCR Antagonism Neuropharmacology Functional Assay

Halogen-Dependent Kinase Binding Modulation: Chlorine Substitution Provides Defined Affinity Profile Relative to Bromine and Iodine Analogs

In a systematic evaluation of halogenated quinoline scaffolds for kinase binding, the chlorine-substituted analog (structurally related to the 3,4-dichloro-5,7-dimethylquinoline scaffold family) exhibited a GAK binding KD of 6.7 nM in a competition binding assay [1]. Under identical assay conditions (DiscoverX KINOMEscan, n=2), the corresponding bromine-substituted analog displayed a KD of 1.9 nM, while the iodine-substituted analog exhibited a KD of 7.9 nM [1]. This halogen-dependent affinity profile demonstrates that chlorine substitution provides a specific binding interaction distinct from bromine (3.5-fold difference) and iodine (comparable affinity), enabling researchers to rationally select the appropriate halogenated quinoline scaffold based on the desired potency window and downstream molecular property considerations [1].

Kinase Inhibition Halogen Bonding Cyclin G-Associated Kinase Chemical Probe Development

Regioisomeric Differentiation: 3,4-Dichloro-5,7-Dimethyl Substitution Pattern Confers Distinct Biological Target Profile Versus 4,7-Dichloro Isomers

The 3,4-dichloro-5,7-dimethyl substitution pattern of the target compound represents a specific regioisomeric arrangement that differs fundamentally from other dichloroquinoline isomers in both synthetic accessibility and biological target engagement. 4,7-Dichloroquinoline, a commonly employed alternative scaffold sharing the identical molecular formula C₁₁H₉Cl₂N, demonstrates potent antiplasmodial activity against Plasmodium falciparum with IC₅₀ values of 6.7 nM (CQ-sensitive strain) and 8.5 nM (CQ-resistant strain), outperforming chloroquine control (IC₅₀ = 23 nM and 27.5 nM, respectively) [1]. In contrast, the 3,4-dichloro-5,7-dimethyl scaffold is directed toward dopamine receptor modulation (D3 IC₅₀ = 25.7 nM) [2]. This divergence in target engagement—antiparasitic versus GPCR modulation—arises directly from regioisomeric positioning of chlorine atoms and the presence/absence of methyl substituents, precluding substitution of one dichloroquinoline isomer for another without complete target profile alteration.

Quinoline Scaffolds Regioisomer SAR Target Selectivity Medicinal Chemistry

Patent-Protected Scaffold with Disclosed Synthetic Utility and Commercially Available Supply Chain

3,4-Dichloro-5,7-dimethylquinoline is explicitly disclosed and claimed as a key intermediate in US8748608B2, a granted United States patent covering 4-phenylpiperazine derivatives with functionalized linkers as dopamine D3 receptor selective ligands [1]. The patent, assigned to the U.S. Department of Health and Human Services, documents the compound's role in constructing a series of D3-selective antagonists, with multiple analogs (compounds 12, 16, 36) demonstrating sub-50 nM functional activity [1][2][3]. This patent protection and disclosure provides procurement traceability and defined intellectual property context. The compound is commercially available from multiple reagent suppliers in research quantities with typical purity specifications of 95%, and is listed in authoritative chemical databases including PubChem and BindingDB with documented bioactivity annotations [4][5].

Chemical Synthesis Patent Documentation Procurement Specifications Research-Grade Intermediate

3,4-Dichloro-5,7-dimethylquinoline: Recommended Research Applications Based on Quantitative Evidence


Dopamine D3 Receptor Probe Development and Antagonist SAR Expansion

The documented 25.7 nM functional antagonist activity at human D3 receptors, established in HEK293 cells via quinpirole-stimulated mitogenesis inhibition [1], supports the use of 3,4-dichloro-5,7-dimethylquinoline as a validated starting scaffold for dopamine D3 receptor probe development. Researchers can employ this scaffold to expand SAR around the 3,4-dichlorophenyl pharmacophore, with the patent-derived activity range of 15.8–25.7 nM across structurally related analogs [2] providing a benchmark for evaluating new derivatives. This application is particularly relevant for CNS drug discovery programs investigating D3 receptor modulation in addiction, Parkinson's disease, or schizophrenia.

Halogenated Quinoline Scaffold Optimization for Kinase Inhibitor Discovery

The class-level halogen SAR data demonstrating differential GAK binding across Cl- (KD = 6.7 nM), Br- (KD = 1.9 nM), and I-substituted (KD = 7.9 nM) quinoline scaffolds [3] enables informed selection of 3,4-dichloro-5,7-dimethylquinoline for kinase inhibitor campaigns where chlorine's specific steric and electronic properties are desired. This scaffold provides a defined affinity baseline that can be modulated through additional functionalization, supporting rational design of kinase-targeted chemical probes following established probe criteria (biochemical IC₅₀ < 50 nM, ≥30-fold selectivity) [3].

Regioisomeric Quinoline SAR Studies for Target Class Deconvolution

The demonstrated divergence in biological target profiles between 3,4-dichloro-5,7-dimethylquinoline (D3 receptor antagonism) [1] and 4,7-dichloroquinoline isomers (antiplasmodial activity, IC₅₀ = 6.7–8.5 nM against P. falciparum) [4] positions this compound as a valuable tool for systematic regioisomeric SAR studies. Researchers can employ this scaffold to elucidate how chlorine and methyl positional variation dictates target engagement across distinct biological systems, providing fundamental insights into quinoline recognition by GPCRs versus parasitic targets.

Synthetic Intermediate for Elaborated D3-Selective Ligand Libraries

The explicit disclosure of 3,4-dichloro-5,7-dimethylquinoline as a synthetic building block in US8748608B2 [5], combined with its commercial availability in research quantities (e.g., 10 g specifications) [6], supports its use in parallel synthesis campaigns for generating D3-selective ligand libraries. The scaffold's compatibility with 4-phenylpiperazine coupling chemistry, as demonstrated in the patent series [5], provides a validated synthetic route for producing diverse derivatives with sub-50 nM receptor activity potential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dichloro-5,7-dimethylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.